

# CAS number 1566-42-3 properties and suppliers

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## Compound of Interest

Compound Name: 4-Methoxyphenylurea

Cat. No.: B072069

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## An In-depth Technical Guide to 2,6-Dimethoxyphenol

A Note on Chemical Identification: This guide focuses on the compound 2,6-Dimethoxyphenol, also known as Syringol. While the user query referenced CAS number 1566-42-3, authoritative chemical databases predominantly associate that number with 1-(4-Methoxyphenyl)urea[1][2][3][4]. The correct and widely recognized CAS number for 2,6-Dimethoxyphenol is 91-10-1[5][6][7][8]. This guide will proceed with the properties and applications of 2,6-Dimethoxyphenol (CAS 91-10-1) to align with the chemical name in the topic.

## Introduction

2,6-Dimethoxyphenol (Syringol) is an aromatic organic compound that serves as a cornerstone for innovation across multiple scientific disciplines. As the characteristic structural unit of syringyl (S) lignin, it is not only a key biomarker in biomass research but also a versatile precursor in organic synthesis and a subject of study for its bioactive properties[9]. This guide provides an in-depth exploration of its chemical properties, validated synthesis and modification protocols, and its applications for researchers in chemistry and drug development.

## Core Physicochemical & Spectroscopic Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. 2,6-Dimethoxyphenol is typically a white to beige or light brown crystalline solid with a characteristic woody, smoky aroma[6][10].

**Table 1: Physicochemical Properties of 2,6-Dimethoxyphenol (CAS 91-10-1)**

Property	Value	Source(s)
IUPAC Name	2,6-Dimethoxyphenol	[5]
Synonyms	Syringol, Pyrogallol 1,3-dimethyl ether	[8]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> O <sub>3</sub>	[5][7]
Molecular Weight	154.16 g/mol	[5][7]
Appearance	Off-white to beige/tan crystalline powder	[11][12]
Melting Point	50-57 °C	[7]
Boiling Point	261 °C (at 760 mmHg)	[7][12]
Flash Point	140 °C	[12]
Solubility	Slightly soluble in water; soluble in oils	[5]
InChI Key	KLIDCXVFHGNNTM-UHFFFAOYSA-N	[5][7]

## Spectroscopic Profile

Spectroscopic data is critical for confirming the identity and purity of the compound.

- <sup>1</sup>H NMR (CDCl<sub>3</sub>, 90 MHz): Key shifts include signals for the methoxy protons and aromatic protons. Representative shifts are observed at δ (ppm): 3.87 (s, 6H, -OCH<sub>3</sub>), 5.55 (s, 1H, -OH), and within the range of 6.50-6.89 for the aromatic protons[5].
- <sup>13</sup>C NMR (CDCl<sub>3</sub>, 15.09 MHz): Characteristic peaks are observed at δ (ppm): 56.27 (-OCH<sub>3</sub>), 105.13, 119.10, 135.09, and 147.40 (aromatic carbons)[5].
- Mass Spectrometry (EI): The mass spectrum shows a prominent molecular ion peak (M<sup>+</sup>) at m/z 154, consistent with its molecular weight. Key fragmentation peaks are also observed[5].

[8].

## Synthesis, Purification, and Bio-modification

The synthesis of high-purity 2,6-Dimethoxyphenol is essential for reproducible research. Modern methods offer high yields and continuous production capabilities.

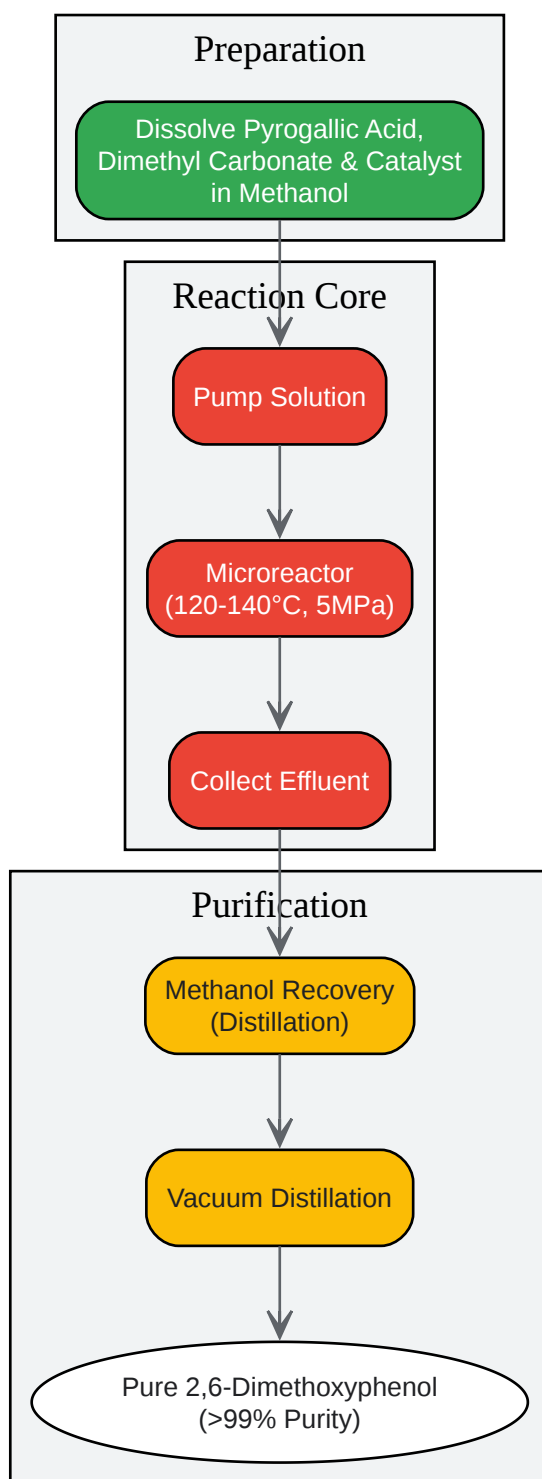
### Protocol 1: High-Yield Synthesis via Microreactor

This protocol is based on a modern, efficient method utilizing a microreactor, which provides superior mixing and precise temperature control, leading to high yields and purity[13][14]. The underlying principle is the etherification of pyrogallallic acid with dimethyl carbonate.

#### Step-by-Step Methodology:

- **Reagent Preparation:** Prepare a solution by dissolving pyrogallallic acid (1 molar equivalent), dimethyl carbonate (2.1 molar equivalents), and a catalytic amount of tetrabutylammonium bromide (TBAB) in methanol[13].
- **Microreactor Setup:** Prime and pre-heat the microreactor system to the reaction temperature, typically between 120-140°C. The pressure is maintained at approximately 5 MPa[13][14].
- **Reaction Initiation:** Pump the prepared solution into the microreactor at a defined flow rate (e.g., 2 mL/min) to achieve the desired residence time (e.g., 30 min)[13]. The use of a microreactor enhances mass and heat transfer, accelerating the reaction while minimizing side-product formation[13].
- **Work-up and Purification:**
  - The effluent from the reactor is collected.
  - The methanol solvent is removed from the collected liquid via distillation.
  - The crude 2,6-Dimethoxyphenol is then purified by vacuum distillation to yield the final product with >99% purity[13].

## Synthesis Workflow Diagram



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Caption: High-yield synthesis of 2,6-Dimethoxyphenol using a microreactor.

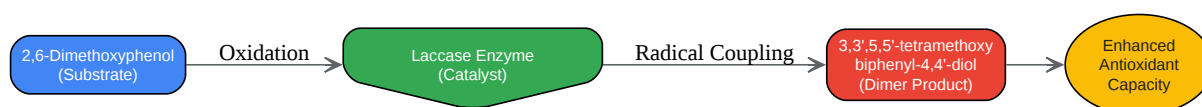
## Protocol 2: Enzymatic Modification for Enhanced Antioxidant Capacity

2,6-Dimethoxyphenol is an excellent substrate for laccase enzymes. This protocol describes how to enzymatically catalyze its dimerization to form 3,3',5,5'-tetramethoxy biphenyl-4,4'-diol, a compound with significantly increased antioxidant activity[15][16]. This process is a green chemistry approach to synthesizing more potent bioactive molecules.

### Step-by-Step Methodology:

- **Reaction Buffer:** Prepare a suitable reaction buffer, such as a sodium acetate buffer (pH 5.0).
- **Substrate Solution:** Dissolve 2,6-Dimethoxyphenol in the buffer to a final concentration of 1 mM.
- **Enzyme Addition:** Add laccase enzyme to the substrate solution. The exact amount depends on the specific activity of the enzyme preparation.
- **Incubation:** Incubate the reaction mixture at room temperature with gentle agitation. The reaction can be monitored spectrophotometrically by observing the formation of the colored dimer product.
- **Reaction Termination:** Stop the reaction by adding a denaturing agent, such as ethanol, or by heat inactivation.
- **Product Analysis:** The formation of the dimer can be confirmed using HPLC, and its antioxidant capacity can be quantified using standard assays like DPPH or ABTS and compared to the parent monomer. The dimer typically shows approximately double the antioxidant activity[15].

## Enzymatic Dimerization Workflow



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Caption: Workflow for the laccase-catalyzed dimerization of 2,6-Dimethoxyphenol.

## Applications in Research and Drug Development

The unique structure of 2,6-Dimethoxyphenol makes it a valuable molecule in several high-impact research areas.

- **Synthetic Intermediate:** It is a versatile building block in organic synthesis. Its reactive hydroxyl and methoxy-activated aromatic ring allow for the construction of more complex molecules, serving as an intermediary in the creation of pharmaceuticals, agrochemicals, and specialty chemicals[17].
- **Antioxidant Research:** As a phenolic compound, it exhibits free radical scavenging activity. It is a model compound for studying structure-activity relationships of antioxidants, and as demonstrated, can be modified to create derivatives with enhanced potency[15][16].
- **Biochemical Probe:** 2,6-Dimethoxyphenol is widely used as a standard substrate for determining laccase activity[10][16]. This is crucial in fields ranging from environmental bioremediation to industrial biotechnology.
- **Lignin and Biofuel Research:** As a model compound for S-lignin, it is indispensable for studying the mechanisms of lignin depolymerization through thermal, catalytic, and enzymatic processes. These studies are fundamental to developing efficient methods for converting biomass into biofuels and other value-added chemicals[9].
- **Flavor and Fragrance Industry:** It is a key component of smoke flavors, imparting a characteristic woody and smoky profile to foods and beverages like whiskey and savory seasonings[6][10].

## Safety, Handling, and Storage

Proper handling is crucial for ensuring laboratory safety.

- **Hazards:** 2,6-Dimethoxyphenol is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation[18][19][20].

- Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat. If dust is generated, use a dust respirator[11][19].
- Handling: Use in a well-ventilated area, such as a fume hood. Avoid breathing dust and prevent contact with skin and eyes. Wash hands thoroughly after handling[19][20].
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents and bases[11].

## Trusted Suppliers

The following are established suppliers for sourcing high-purity 2,6-Dimethoxyphenol (CAS 91-10-1) for research purposes. It is always recommended to obtain a Certificate of Analysis (CoA) to verify purity.

- Sigma-Aldrich (Merck)
- Thermo Fisher Scientific
- TCI Chemicals
- Cayman Chemical
- Loba Chemie

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